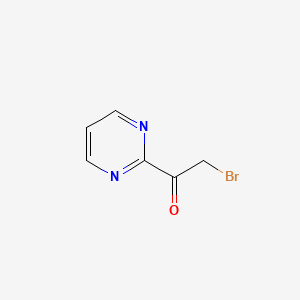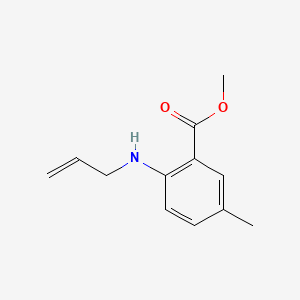
Ethyl Arachidonate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Arachidonate-d5 is a deuterated form of ethyl arachidonate, which is an ethyl ester of arachidonic acid. This compound is often used in biochemical research due to its stable isotope labeling, which allows for precise tracking and analysis in various biological systems. The molecular formula of this compound is C22H31D5O2, and it has a molecular weight of 337.55 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl Arachidonate-d5 can be synthesized through a catalytic process from a natural, non-deuterated ethyl ester of arachidonic acid. The key step involves the incorporation of deuterium atoms into the molecule, which can be achieved through a copper-catalyzed coupling of a deuterated alkyne bromide with a terminal alkyne, followed by hydrogenation of the triple bonds .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl Arachidonate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroperoxides and other oxidized derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides, often under mild conditions.
Reduction: Common reagents include hydrogen gas and metal catalysts, such as palladium or platinum, under controlled conditions.
Substitution: Common reagents include halogens and other electrophiles, often under acidic or basic conditions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl Arachidonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry and other analytical techniques to study lipid metabolism and signaling pathways.
Biology: Used to study the incorporation and metabolism of arachidonic acid in biological systems, including cell membranes and lipid bilayers.
Medicine: Used in research on inflammatory diseases and other conditions related to arachidonic acid metabolism.
Industry: Used in the development of pharmaceuticals and other products that involve lipid metabolism and signaling
Wirkmechanismus
Ethyl Arachidonate-d5 exerts its effects by incorporating into lipid bilayers and participating in the eicosanoid cascade. This cascade involves the enzymatic oxidation of arachidonic acid to form various signaling molecules, such as prostaglandins, leukotrienes, and thromboxanes. These molecules play crucial roles in inflammation, immune response, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl Arachidonate-d5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems. Similar compounds include:
Ethyl Arachidonate: The non-deuterated form, which lacks the stable isotope labeling.
Arachidonic Acid: The free acid form, which is not esterified and lacks the ethyl group.
Deuterated Arachidonic Acid: Similar to this compound but not esterified
This compound stands out due to its enhanced stability and utility in research applications, particularly in studies involving lipid metabolism and signaling pathways .
Eigenschaften
CAS-Nummer |
1331642-74-0 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
337.559 |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2 |
InChI-Schlüssel |
SNXPWYFWAZVIAU-DJRYQXLJSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Synonyme |
(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; Arachidonic Acid Ethyl Ester-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)



![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)

